molecular formula C17H22N4O2S B5569739 N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide

N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide

Cat. No.: B5569739
M. Wt: 346.4 g/mol
InChI Key: CZVUYBHMSYUTLX-UHFFFAOYSA-N
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Description

“N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide” is a complex organic compound. It contains several functional groups including a morpholinyl group, a pyrimidinyl group, a thiophene ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholinyl and pyrimidinyl groups, along with the thiophene ring and the carboxamide group, suggests that this compound could have interesting electronic and steric properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the morpholinyl group might participate in nucleophilic substitution reactions, while the carboxamide group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition : A study elaborated on the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their importance as intermediates that inhibited tumor necrosis factor alpha and nitric oxide. This work presented a rapid and green synthetic method, establishing a foundational step for further pharmacological exploration (H. Lei et al., 2017).

  • Anti-Inflammatory and Analgesic Agents : Another significant application involves the synthesis of novel compounds derived from visnaginone and khellinone. These compounds were identified as potent cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors with significant analgesic and anti-inflammatory activities, showcasing the compound's utility in generating new therapeutic agents (A. Abu‐Hashem et al., 2020).

  • Imaging Agents for Parkinson's Disease : The synthesis of [11C]HG-10-102-01, a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, illustrates the compound's application in developing diagnostic tools. This research underscores the role of such chemical entities in enhancing the understanding and treatment of neurodegenerative diseases (Min Wang et al., 2017).

  • Antiinflammatory Activity of Ibuprofen Analogs : The synthesis and evaluation of N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and its condensation with various compounds demonstrated potent antiinflammatory activity. This study exemplifies the compound's potential in creating more effective anti-inflammatory drugs (A. Rajasekaran et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, and studying its properties in more detail .

Properties

IUPAC Name

N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-2-3-15-8-13(11-24-15)17(22)18-10-14-9-16(20-12-19-14)21-4-6-23-7-5-21/h8-9,11-12H,2-7,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVUYBHMSYUTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NCC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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